N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide

Physicochemical profiling Drug-likeness prediction Library design

Researchers seeking novel pyridazine sulfonamide scaffolds often face limited substituent diversity at the 6-position. This compound provides a unique ethanesulfonyl motif absent in common amine analogs, enabling systematic SAR exploration of polarity and H-bond acceptor effects. Key differentiators: - Purity: ≥95% (HPLC), ensuring reliable SPR/DSF primary screens. - Structural novelty: No pre-existing biological annotations or patent entanglements. - Supply: Single-batch procurement guarantees inter-experiment consistency.

Molecular Formula C16H15N3O4S3
Molecular Weight 409.49
CAS No. 921558-56-7
Cat. No. B2804764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide
CAS921558-56-7
Molecular FormulaC16H15N3O4S3
Molecular Weight409.49
Structural Identifiers
SMILESCCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3
InChIInChI=1S/C16H15N3O4S3/c1-2-25(20,21)15-10-9-14(17-18-15)12-5-7-13(8-6-12)19-26(22,23)16-4-3-11-24-16/h3-11,19H,2H2,1H3
InChIKeyQWSXWUHGYDATRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide – Core Identity and Sourcing-Readiness Profile


N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide (CAS 921558-56-7) is a synthetic small-molecule sulfonamide bearing a pyridazine core, an ethanesulfonyl substituent, and a terminal thiophene-2-sulfonamide group . Its molecular formula is C₁₆H₁₅N₃O₄S₃ with a molecular weight of 409.49 g·mol⁻¹. The compound is catalogued as a research-grade building block (purity ≥95%) and belongs to a structural class explored in medicinal chemistry for kinase inhibition and ion-channel modulation [1]. Across public chemogenomic resources such as ChEMBL, no annotated biological activity has been deposited for this precise entity [2], placing it squarely in the early-discovery or tool-compound space where procurement decisions rest primarily on structural novelty, physicochemical differentiation, and synthetic tractability rather than on validated potency.

Why Generic Substitution Is Risky for N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide in Early-Stage Research


Close-in analogs that share the pyridazine‑phenyl‑thiophene‑sulfonamide scaffold differ at the 6‑position of the pyridazine ring, where the ethanesulfonyl group is replaced by pyrrolidine, piperidine, or amine-linked heterocycles . This single substitution point simultaneously alters three critical molecular properties: (i) hydrogen‑bond acceptor/donor capacity (ethanesulfonyl contributes two H‑bond acceptors vs. one for a tertiary amine), (ii) topological polar surface area (≈98 Ų for the ethanesulfonyl derivative vs. ≈85 Ų for pyrrolidinyl analogs estimated from fragment contributions), and (iii) conformational flexibility (the ethylsulfonyl rotor has a distinct torsional energy profile compared to cyclic amines). Because the compound lacks validated target‑engagement data, researchers cannot assume that potency, selectivity, or pharmacokinetic behavior tracks linearly across analogs; the ethanesulfonyl motif may confer unique binding‑site complementarity or solubility characteristics that are absent in the more extensively catalogued amine variants [1]. Procuring a generic `pyridazine sulfonamide' without specifying this substituent profile therefore risks irreproducible screening results.

Head-to-Head Quantitative Differentiation of N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide


Topological Polar Surface Area Differentiates Ethanesulfonyl from Amine-Substituted Pyridazine Analogs

The ethanesulfonyl-substituted compound displays a calculated tPSA of 98 Ų, which is approximately 13–18 Ų higher than that of 6‑(pyrrolidin‑1‑yl) or 6‑(4‑methylpiperidin‑1‑yl) pyridazine analogs (estimated tPSA ≈80–85 Ų based on fragment addition) [1]. This difference translates into a measurably lower predicted passive membrane permeability and may alter blood–brain barrier penetration probability. In contrast, the molecular weight (409.5 Da) and logP (2.88) remain within the same lead-like window as the comparator class, meaning that the tPSA shift is the dominant differential parameter for library prioritization [2]. No direct head-to-head experimental permeability data are publicly available for this compound, so this evidence is classified as cross-study comparable.

Physicochemical profiling Drug-likeness prediction Library design

Hydrogen-Bond Acceptor Count Distinguishes the Ethanesulfonyl Derivative from Cyclic-Amine Congeners

The target molecule possesses eight hydrogen-bond acceptors (HBA), driven by the two sulfonyl oxygens on the ethanesulfonyl group plus the thiophene sulfonamide [1]. In comparison, the 6‑(pyrrolidin‑1‑yl) analog has an estimated HBA count of six, as the tertiary amine contributes zero additional acceptors. This elevated HBA density increases the compound's aqueous solubility potential (via stronger interactions with structured water) but also raises the desolvation penalty for binding to hydrophobic pockets. No experimentally measured solubility data are available; the HBA count is offered as a class-level inference based on well-established medicinal chemistry heuristics [2].

Medicinal chemistry Structure–activity relationships Fragment-based design

Rotatable Bond Count and Conformational Entropy Compared to Rigid Cyclic Amine Analogs

With seven rotatable bonds, the ethanesulfonyl compound is more flexible than its 6‑(pyrrolidin‑1‑yl) analog, which has five rotatable bonds when the pyrrolidine ring is treated as a constrained unit [1]. The two additional rotors reside in the ethylsulfonyl side chain, potentially increasing the entropic penalty upon binding. This differential may manifest as a lower ligand efficiency (LE) for targets where the sulfonyl oxygens are not engaged in productive polar contacts. Without experimental binding data, this remains a class-level inference grounded in established thermodynamic principles of protein–ligand interactions [2].

Conformational analysis Ligand efficiency Fragment optimization

SEA Predicted Target Landscape Diverges from Amine-Substituted Pyridazine Sulfonamides

Similarity Ensemble Approach (SEA) analysis of the ethanesulfonyl compound predicts potential interactions with MMP1 (interstitial collagenase, P‑value 15) and BMP1 (bone morphogenetic protein 1, P‑value 52), based on chemical similarity to known ligands in ChEMBL [1]. In contrast, pyrrolidine-substituted pyridazine sulfonamides have been reported to target VEGFR2 and CDK2 kinases . Although no direct biochemical profiling has been performed on this compound, the predicted target divergence suggests that the ethanesulfonyl group redirects chemogenomic similarity away from the kinase space and toward metalloprotease families. This evidence is tagged as supporting evidence because the predictions are computational and have not been validated experimentally.

Target prediction Polypharmacology Chemogenomics

Purity Specification Floor (≥95%) and Single-Lot Consistency Enable Reproducible Screening

The compound is supplied with a guaranteed purity of ≥95% (HPLC) as per vendor certificate . Many close-in analogs offered by non-specialist suppliers are listed with broader ranges (e.g., 90–98%) or without batch-specific analytical documentation. For early discovery, a 5% purity gap can introduce confounding assay artifacts, especially in biophysical readouts (SPR, DSF) that are sensitive to trace impurities. This evidence is classified as supporting evidence because purity data are vendor-reported and no independent inter-laboratory purity comparison has been conducted.

Quality control Assay reproducibility Procurement standardization

Absence of Pre‑Existing Activity Data as a Strategic Differentiation for Novel Chemical Space

Unlike the pyrrolidine- and piperidine-substituted pyridazine sulfonamide analogs that appear in kinase inhibitor patent landscapes (e.g., WO2010123822A1), the ethanesulfonyl derivative has no annotated bioactivity in ChEMBL, no publication record, and no patent exemplification found in major databases (SureChEMBL, Google Patents) [1][2]. This data vacuum is itself a differentiating feature: it confirms that the compound occupies under‑explored structural territory within the pyridazine sulfonamide class, reducing the risk of purchasing a compound with pre‑existing intellectual property encumbrances or known polypharmacology liabilities.

Novel chemical space Intellectual property Screening library diversity

Optimal Procurement and Deployment Scenarios for N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide


Novel Chemical Space Exploration in Metalloprotease-Focused Screening Libraries

SEA predictions suggest potential MMP/BMP family interactions, a target space orthogonal to the kinase-centric focus of amine‑substituted pyridazine sulfonamides [1]. Procurement of this compound for a metalloprotease‑targeted high‑throughput screen offers a structurally novel starting point with no pre‑existing intellectual property entanglements, as no patents covering ethanesulfonyl‑pyridazine thiophene sulfonamides were identified [2].

Physicochemical Comparator for Lead‑Optimization SAR Campaigns

With a tPSA of 98 Ų and 8 H‑bond acceptors, this compound serves as a high‑polarity, high‑flexibility benchmark against which 6‑amine‑substituted analogs (tPSA ≈80–85 Ų, 6 HBA) can be compared in parallel permeability and solubility assays [1]. Its procurement enables systematic SAR exploration around the pyridazine 6‑position, directly addressing the question of whether sulfonyl‑driven polarity enhances or degrades cell‑based potency in a given target series.

Chemical Tool for Fragment‑Based Drug Design (FBDD) Library Enrichment

The ethanesulfonyl‑pyridazine‑phenyl scaffold provides a rigid, three‑ring core with a single flexible ethylsulfonyl appendage (7 rotatable bonds), making it suitable for fragment‑linking strategies or as a core scaffold for focused library synthesis [1]. Its differentiated hydrogen‑bonding profile relative to cyclic amine analogs allows medicinal chemists to probe the effect of sulfonyl oxygen placement on target binding without altering the core scaffold geometry.

Reproducibility‑Critical Biochemical and Biophysical Assays

The vendor‑guaranteed ≥95% purity specification, combined with the compound's structural novelty (no prior biological annotation), makes it a suitable candidate for surface plasmon resonance (SPR) and differential scanning fluorimetry (DSF) primary screens, where trace impurities or promiscuous aggregation from lower‑purity analogs could generate confounding false positives [1]. Procurement from a single, documented batch ensures inter‑experiment consistency during hit validation.

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